D-Alloisoleucine plays a significant role in understanding biochemical processes, particularly in the context of peptide and antibiotic synthesis. Its presence in various bioactive molecules provides insights into the biosynthetic pathways and regulatory mechanisms involved in their production [, , , , ].
D-Alloisoleucine is derived from L-isoleucine, which is one of the essential amino acids found in proteins. It belongs to the class of nonpolar amino acids and is classified under aliphatic amino acids due to its hydrocarbon side chain. The compound can be synthesized through various chemical methods, which allow for its study and application in scientific research.
Several synthetic routes have been developed for the preparation of D-alloisoleucine:
D-Alloisoleucine undergoes various chemical reactions typical for amino acids, including:
These reactions are essential for understanding how D-alloisoleucine interacts with other biomolecules and its potential modifications for therapeutic uses.
The mechanism of action of D-alloisoleucine primarily involves its role as a substrate or inhibitor in various enzymatic reactions. For instance, it can act as an inhibitor for certain enzymes involved in protein synthesis or metabolism due to its structural similarity to L-isoleucine.
Additionally, studies suggest that D-alloisoleucine may influence signaling pathways related to muscle metabolism and energy production, although detailed mechanisms remain an area of ongoing research.
D-Alloisoleucine is typically a white crystalline solid with a melting point ranging from 130°C to 135°C. It is soluble in water due to its polar amino group but exhibits limited solubility in nonpolar solvents.
The chemical properties include:
These properties are crucial for its application in biochemical assays and pharmaceutical formulations.
D-Alloisoleucine has several notable applications:
The biosynthesis of D-aIle primarily originates from precursor-driven epimerization. L-Isoleucine (L-Ile, (2S,3S)-configuration) undergoes stereoinversion at the C2 carbon to form L-alloisoleucine (L-aIle, (2R,3S)-configuration), which is subsequently converted to D-aIle via transamination or oxidation. Key enzymatic insights include:
Table 1: Enzymatic Pathways for D-alloisoleucine Biosynthesis
Epimerization Mechanism | Key Enzymes | Substrate Specificity | Conversion Efficiency |
---|---|---|---|
Transamination/Tautomerization | BCATs (EC 2.6.1.42) | L-Ile ↔ α-KMV ↔ L-aIle | ~40% in vivo (actinomycin pathway) |
Acylase Resolution | Acylase I (EC 3.5.1.14) | N-acetyl-D/L-aIle mixture | >90% enantiomeric excess (D-aIle) |
Microbial Oxidation | D-Amino acid oxidase (EC 1.4.3.3) | L-aIle → α-KMV → D-aIle | Strain-dependent |
α-Keto-β-methylvalerate (α-KMV, C6H10O3) is the central metabolic node governing D/L-aIle equilibria. Its dynamics include:
Table 2: Biochemical Parameters of α-KMV Metabolism
Parameter | Physiological Range | MSUD Diagnostic Threshold | Enzymatic Activity (BCKDH) |
---|---|---|---|
Serum α-KMV | 0.2–1.8 μmol/L | >35 μmol/L | Vmax = 8.2 nmol/min/mg |
Keto-Enol Ratio | 99:1 (pH 7.4) | Not applicable | Km = 15.3 μM for α-KMV |
Half-life (α-KMV) | 30 min (B1-replete) | >120 min (B1-deficient) | Inhibited by MSUD mutations |
D-aIle is a hallmark component of non-ribosomal peptides (NRPs) in Actinobacteria:
Table 3: Microbial Natural Products Containing D-Alloisoleucine
Natural Product | Producing Microbe | Biosynthetic Gene Cluster | Function of D-aIle |
---|---|---|---|
Actinomycin D | Streptomyces antibioticus | acmABCDE | β-Hydroxyaspartate binding pocket formation |
Coronatine | Pseudomonas syringae | cmaABT | Structural motif for phytotoxin activity |
Theonellapeptolides | Marine sponges (symbionts) | Not characterized | Membrane disruption |
Etamycin | Streptomyces griseoviridus | etm | Macrocycle closure via ester bond |
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